molecular formula C20H22N2O3 B2412627 Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034365-42-7

Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2412627
CAS No.: 2034365-42-7
M. Wt: 338.407
InChI Key: HBDUTDJVDPABDT-UHFFFAOYSA-N
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Description

Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an isochroman ring, a pyridinyl group, and a piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Isochroman Ring: The isochroman ring can be synthesized through the cyclization of a suitable precursor, such as a phenylpropanoic acid derivative, under acidic conditions.

    Introduction of Pyridinyl Group: The pyridinyl group can be introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with an appropriate leaving group on the isochroman ring.

    Formation of Piperidinyl Moiety: The piperidinyl moiety can be synthesized through the reaction of a piperidine derivative with a suitable electrophile, such as an acyl chloride or anhydride.

    Coupling Reactions: The final step involves coupling the isochroman, pyridinyl, and piperidinyl intermediates to form the desired compound. This can be achieved through various coupling reactions, such as amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, process intensification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the isochroman, pyridinyl, and piperidinyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-1-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-20(19-18-4-2-1-3-15(18)9-14-24-19)22-12-7-17(8-13-22)25-16-5-10-21-11-6-16/h1-6,10-11,17,19H,7-9,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDUTDJVDPABDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3C4=CC=CC=C4CCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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